molecular formula C10H10N2OS B1240605 3-(Ethylthio)-6-(2-furanyl)pyridazine

3-(Ethylthio)-6-(2-furanyl)pyridazine

Cat. No.: B1240605
M. Wt: 206.27 g/mol
InChI Key: HFNCCYWPVYMNGA-UHFFFAOYSA-N
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Description

3-(ethylthio)-6-(2-furanyl)pyridazine is an aryl sulfide.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(Ethylthio)-6-(2-furanyl)pyridazine?

Level: Basic
Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the pyridazine core. Key steps include:

  • Thioether Formation: Introduction of the ethylthio group via nucleophilic substitution, often using ethanethiol and a base (e.g., NaH) in anhydrous solvents like DMF or THF under inert atmosphere .
  • Furan Coupling: Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to attach the 2-furanyl moiety, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (60–90°C) .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity.
    Optimization focuses on solvent selection (polar aprotic solvents enhance reactivity), temperature control (prevents side reactions), and catalyst loading (0.5–2 mol% Pd) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Level: Basic
Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of substituents. The ethylthio group shows characteristic δ ~2.5–3.0 ppm (CH₂) and δ ~1.3 ppm (CH₃), while furan protons appear as doublets at δ ~6.5–7.5 ppm .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
  • HPLC-PDA: Assesses purity (>98%) using C18 columns (acetonitrile/water gradient) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Level: Basic
Answer:

  • Thermal Stability: Decomposition occurs >150°C (TGA/DSC data). Short-term stability in DMSO at 25°C is >72 hours .
  • pH Sensitivity: Hydrolysis of the ethylthio group is observed under strongly acidic (pH <2) or basic (pH >10) conditions. Buffered solutions (pH 6–8) are recommended for biological assays .

Q. What strategies are used to establish structure-activity relationships (SAR) for derivatives of this compound?

Level: Advanced
Answer:

  • Core Modifications: Systematic substitution of the ethylthio group (e.g., with methylthio, propylthio) or furan (e.g., thiophene, pyrrole) to evaluate electronic/steric effects on bioactivity .
  • Biological Assays: Parallel testing in enzyme inhibition (e.g., kinase assays) or cell-based models (e.g., IC₅₀ in cancer lines) to correlate structural changes with potency .
  • Computational Modeling: Docking studies (AutoDock Vina) identify key interactions (e.g., hydrogen bonds with target proteins) .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Level: Advanced
Answer:
Discrepancies often arise from:

  • Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa), incubation times, or compound concentrations. Standardization using reference inhibitors (e.g., staurosporine for kinases) is critical .
  • Metabolic Interference: Species-specific metabolism (e.g., human vs. murine liver microsomes) alters efficacy. Comparative LC-MS/MS metabolite profiling clarifies these differences .
  • Statistical Reanalysis: Meta-analysis of published IC₅₀ values with fixed/random effects models identifies outliers or trends .

Q. What green chemistry approaches can be applied to synthesize this compound?

Level: Advanced
Answer:

  • Ultrasound-Assisted Synthesis: Reduces reaction time (from 12h to 2h) and energy use by enhancing mixing and catalyst efficiency .
  • Solvent Alternatives: Replacement of DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent, improves atom economy .
  • Catalyst Recycling: Immobilized Pd on magnetic nanoparticles (Fe₃O₄@Pd) allows >5 reuses without activity loss .

Q. How can computational models predict the compound’s pharmacokinetics and toxicity?

Level: Advanced
Answer:

  • ADMET Prediction: Tools like SwissADME calculate bioavailability (e.g., Lipinski’s Rule of 5) and blood-brain barrier penetration. This compound’s logP ~2.5 suggests moderate absorption .
  • Toxicity Profiling: QSAR models (e.g., ProTox-II) predict hepatotoxicity risk based on structural alerts (e.g., thioether oxidation to sulfoxides) .
  • Binding Affinity Simulations: Molecular dynamics (GROMACS) assess target engagement stability over 100 ns trajectories .

Properties

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

3-ethylsulfanyl-6-(furan-2-yl)pyridazine

InChI

InChI=1S/C10H10N2OS/c1-2-14-10-6-5-8(11-12-10)9-4-3-7-13-9/h3-7H,2H2,1H3

InChI Key

HFNCCYWPVYMNGA-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(C=C1)C2=CC=CO2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,5-Dibromo-2-tert-butylpyridine
3,5-Dibromo-2-tert-butylpyridine
3-(Ethylthio)-6-(2-furanyl)pyridazine
3,5-Dibromo-2-tert-butylpyridine
3,5-Dibromo-2-tert-butylpyridine
3-(Ethylthio)-6-(2-furanyl)pyridazine
3,5-Dibromo-2-tert-butylpyridine
3,5-Dibromo-2-tert-butylpyridine
3-(Ethylthio)-6-(2-furanyl)pyridazine
3,5-Dibromo-2-tert-butylpyridine
3,5-Dibromo-2-tert-butylpyridine
3-(Ethylthio)-6-(2-furanyl)pyridazine
3,5-Dibromo-2-tert-butylpyridine
3,5-Dibromo-2-tert-butylpyridine
3-(Ethylthio)-6-(2-furanyl)pyridazine
3,5-Dibromo-2-tert-butylpyridine
3,5-Dibromo-2-tert-butylpyridine
3-(Ethylthio)-6-(2-furanyl)pyridazine

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